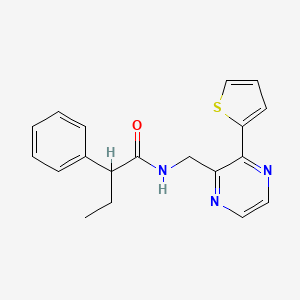

2-phenyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)butanamide

Description

Properties

IUPAC Name |

2-phenyl-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3OS/c1-2-15(14-7-4-3-5-8-14)19(23)22-13-16-18(21-11-10-20-16)17-9-6-12-24-17/h3-12,15H,2,13H2,1H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVJSHQKQMQYPHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NCC2=NC=CN=C2C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)butanamide typically involves multi-step organic reactions. One common method includes the Suzuki cross-coupling reaction, where 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide is reacted with various aryl or heteroaryl boronic acids or pinacol esters . The intermediate compound is prepared by the condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid, mediated by titanium tetrachloride (TiCl4) .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)butanamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the aromatic rings or reduce any present nitro groups.

Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce different substituents on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups such as halogens or alkyl groups.

Scientific Research Applications

2-phenyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)butanamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

Biology: This compound can be used in the study of biological pathways and interactions due to its structural complexity.

Industry: Used in the development of advanced materials with unique electronic or optical properties

Mechanism of Action

The mechanism of action of 2-phenyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)butanamide involves its interaction with specific molecular targets. These interactions can affect various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 2-phenyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)butanamide can be contextualized against the following analogs:

Table 1: Structural and Functional Comparison of Related Compounds

Key Observations

Core Modifications: The pyrazine-thiophene core in the target compound contrasts with pyrazolo-pyrimidinone scaffolds in (e.g., 2-(4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl)-7-[(3S)-3-[(ethylamino)methyl]pyrrolidin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one). The latter exhibits enhanced planar rigidity, favoring intercalation with DNA or enzymes, whereas the former’s flexibility may improve membrane permeability .

Side-Chain Variations: Replacement of the phenylbutanamide group with a piperazine ring (Compound 18) introduces basicity and hydrogen-bonding capacity, critical for ion channel or receptor interactions . Fluorinated aryl groups (e.g., 3,5-difluorophenyl in Example 6) enhance metabolic stability and binding specificity via hydrophobic and electrostatic interactions, absent in the non-fluorinated target compound .

Synthetic and Analytical Methods :

- Structural characterization of analogs relies heavily on X-ray crystallography (via SHELXL ) and chiral separation techniques (e.g., Chiralpak® OD in Example 7) . The target compound’s stereochemical properties, if present, would require similar methodologies.

Biological Relevance :

- While direct activity data for the target compound is lacking, piperazine-containing analogs (e.g., Compound 18) show promise in CNS drug discovery due to blood-brain barrier penetration, whereas trifluoromethyl-substituted derivatives (Compound 17) are explored in oncology for their resistance to oxidative metabolism .

Biological Activity

2-phenyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)butanamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 2034397-58-3 |

| Molecular Formula | C18H19N3OS |

| Molecular Weight | 337.4 g/mol |

The biological activity of this compound is believed to involve interaction with specific molecular targets, including enzymes and receptors involved in cell signaling pathways. The thiophene and pyrazine moieties are hypothesized to play crucial roles in modulating these interactions.

Antifungal Activity

Recent studies have shown promising antifungal properties for compounds related to this structure. For instance, derivatives with similar heterocyclic structures demonstrated significant activity against Candida albicans and Candida parapsilosis, with minimum inhibitory concentrations (MICs) comparable to established antifungal agents like ketoconazole .

Cytotoxicity

Cytotoxicity assays conducted on various cell lines have provided insights into the safety profile of the compound. For example, derivatives showed IC50 values indicating low toxicity against normal cells while maintaining efficacy against cancer cell lines. Specifically, compounds with similar structures exhibited IC50 values below 10 μM against tumor cells, suggesting potential as anticancer agents .

Case Studies

-

Antifungal Efficacy

A study investigated the antifungal activity of a series of compounds structurally related to this compound. The results indicated that modifications at the para position of the phenyl moiety significantly influenced antifungal potency, with certain substitutions enhancing activity due to increased lipophilicity and electronegativity . -

Cytotoxicity Analysis

Another research effort focused on the cytotoxic effects of synthesized derivatives against NIH/3T3 cell lines. The findings revealed that specific compounds exhibited IC50 values of 148.26 μM and 187.66 μM, indicating a favorable safety margin when compared to conventional chemotherapeutics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.